One of the primary research applications of DEDS lies in its ability to modify proteins. DEDS readily reacts with thiol groups (sulfhydryl groups, -SH) present in proteins, forming stable covalent bonds. This process, known as thiol alkylation, can be used to:
DEDS, containing a disulfide bond itself (S-S), can be used as a tool to study the role of these bonds in various biological processes. Disulfide bonds play a crucial role in protein structure and stability, and their formation and reduction are essential for various cellular functions.
By studying how DEDS interacts with existing disulfide bonds or participates in new bond formation, researchers can gain insights into:
Diethyl disulfide is an organic compound with the chemical formula C₄H₁₀S₂. It is a member of the disulfide family, characterized by the presence of two sulfur atoms connected by a sulfur-sulfur bond. This compound appears as a colorless liquid with a strong, unpleasant odor reminiscent of garlic or rotten eggs. Diethyl disulfide is notable for its use in various
Diethyl disulfide has a strong unpleasant odor and may cause irritation to the eyes and respiratory tract.
Diethyl disulfide exhibits various biological activities, particularly as a metabolite produced by certain yeast species like Saccharomyces cerevisiae. Its presence has been linked to the production of volatile compounds during fermentation processes. Additionally, diethyl disulfide has been studied for its potential antimicrobial properties, although further research is needed to fully understand its efficacy and mechanisms of action .
Several methods exist for synthesizing diethyl disulfide:
Diethyl disulfide finds applications across various fields:
Research on diethyl disulfide interactions indicates that it can react with various substances, often leading to hazardous conditions. For instance:
Diethyl disulfide shares similarities with other organosulfur compounds but possesses unique characteristics that distinguish it. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Dimethyl sulfide | C₂H₆S | A volatile compound used as a solvent and flavoring agent; less toxic than diethyl disulfide. |
Dimethyl disulfide | C₄H₁₄S₂ | Similar structure but with different reactivity; commonly used in organic synthesis. |
Ethyl methyl sulfide | C₄H₁₀S | A product formed from reactions involving diethyl disulfide; used in various chemical processes. |
Methyl phenyl sulfide | C₈H₉S | An aromatic sulfur compound used in fragrances; exhibits different biological activities compared to diethyl disulfide. |
Diethyl disulfide's unique properties, such as its specific odor profile and reactivity patterns, set it apart from these similar compounds. Its applications in both industrial and biological contexts further emphasize its significance within the organosulfur compound category .
The oxidation of ethanethiol (C₂H₅SH) to diethyl disulfide is a primary industrial method. Key catalytic systems include metal complexes and phthalocyanines.
Reaction Mechanism
Two ethanethiol molecules undergo oxidative coupling via transition-metal catalysts, releasing hydrogen atoms and forming a disulfide bond:
$$
2\ \text{C}2\text{H}5\text{SH} + \text{O}2 \rightarrow \text{C}2\text{H}5\text{S-S-C}2\text{H}5 + 2\ \text{H}2\text{O}
$$
This reaction is facilitated by catalysts such as sodium cobalt(II) tetrasulfophthalocyanine (CoTSPc), which enhances reaction rates under neutral conditions.
Catalyst Performance
Catalyst | Temperature (°C) | Reaction Time (min) | Turnover Number (TON) | Turnover Frequency (TOF, min⁻¹) |
---|---|---|---|---|
CoTSPc | 40 | 10 | 72 | 8.1 |
CoSO₄·7H₂O | 40 | 10 | 45 | 4.5 |
FeTSPc | 40 | 10 | 12 | 1.2 |
CuTSPc | 40 | 10 | <1 | <0.1 |
CoTSPc demonstrates superior activity, achieving near-complete conversion of ethanethiol within 10 minutes at 40°C. The reaction follows zero-order kinetics, with rate constants linearly dependent on ethanethiol concentration.
Oxidant Optimization
Oxygen saturation in dimethylformamide (DMF) is critical for high yields. CoTSPc forms complexes with diethyl disulfide during oxidation, facilitating product release and catalyst regeneration.
Diethyl disulfide is a secondary product in ethanethiol synthesis and mercaptan removal processes.
Mercaptan Oxidation (Merox Process)
The Merox process oxidizes mercaptans (RSH) to disulfides (RSSR) in alkaline media using oxygen and homogeneous phthalocyanine catalysts. While primarily targeting light hydrocarbons, this process generates diethyl disulfide as a byproduct when ethanethiol is present.
Byproduct Recovery
In ethanethiol production (via ethylene and H₂S over alumina catalysts), diethyl disulfide forms as a minor component due to side reactions. Industrial processes often employ distillation or solvent extraction to isolate diethyl disulfide from ethanethiol-rich streams.
Sodium persulfide (Na₂S₄) serves as a key intermediate in sulfur-based synthesis.
Reaction Pathway
Hydrodesulfurization (HDS) catalysts, typically composed of molybdenum (Mo) and cobalt (Co) or nickel (Ni) supported on alumina (Al~2~O~3~), require activation via sulfiding to convert metal oxides into active metal sulfides. Diethyl disulfide contributes to this process by decomposing under controlled conditions to release hydrogen sulfide (H~2~S), the primary sulfiding agent. Unlike dimethyl disulfide (DMDS), which operates optimally at 392–482°F (200–250°C) [1] [3], diethyl disulfide’s decomposition kinetics and temperature profile may differ due to its longer alkyl chains. These structural differences influence its sulfur release efficiency and compatibility with specific catalyst formulations.
The sulfiding mechanism involves the thermal cleavage of the disulfide bond in diethyl disulfide, producing H~2~S and ethane (C~2~H~6~) as byproducts. This reaction is critical for establishing the metal-sulfide active sites necessary for breaking carbon-sulfur bonds in refinery feedstocks. For instance, CoMo/Al~2~O~3~ catalysts sulfided with diethyl disulfide demonstrate enhanced activity in removing sulfur from gas condensates and naphtha cuts [2].
Refinery feedstocks often contain complex sulfur species, including mercaptans, thiophenes, and disulfide oils (DSO). Diethyl disulfide plays a dual role in sulfur management:
For example, in hydrotreating units processing feedstocks with 2,200 ppm sulfur, diethyl disulfide-based sulfiding protocols reduce residual sulfur to <20 ppm under optimized temperatures (332–340°C) and pressures (33–35 barg) [2].
The efficiency of diethyl disulfide in refinery operations hinges on its integration with process parameters:
Parameter | Optimal Range for Diethyl Disulfide | Impact on HDS Efficiency |
---|---|---|
Temperature | 320–340°C | Higher temperatures accelerate disulfide decomposition but risk catalyst coking. |
Pressure | 30–40 barg | Elevated pressures enhance H~2~S solubility, improving sulfiding uniformity. |
LHSV | 2.5–3 h^-1^ | Lower space velocities prolong reactant-catalyst contact, boosting conversion. |
H~2~/Oil Ratio | 160–195 | Excess hydrogen minimizes coke formation and sustains catalyst activity. |
These conditions align with empirical models for sulfur content reduction, where diethyl disulfide’s performance correlates with its decomposition kinetics and byproduct profiles [2] [3]. Compared to tert-butyl polysulfides (TBPS), diethyl disulfide generates lighter byproducts (e.g., ethane), reducing the risk of equipment fouling from heavy hydrocarbons or “carsul” deposits [3].
Flammable;Irritant